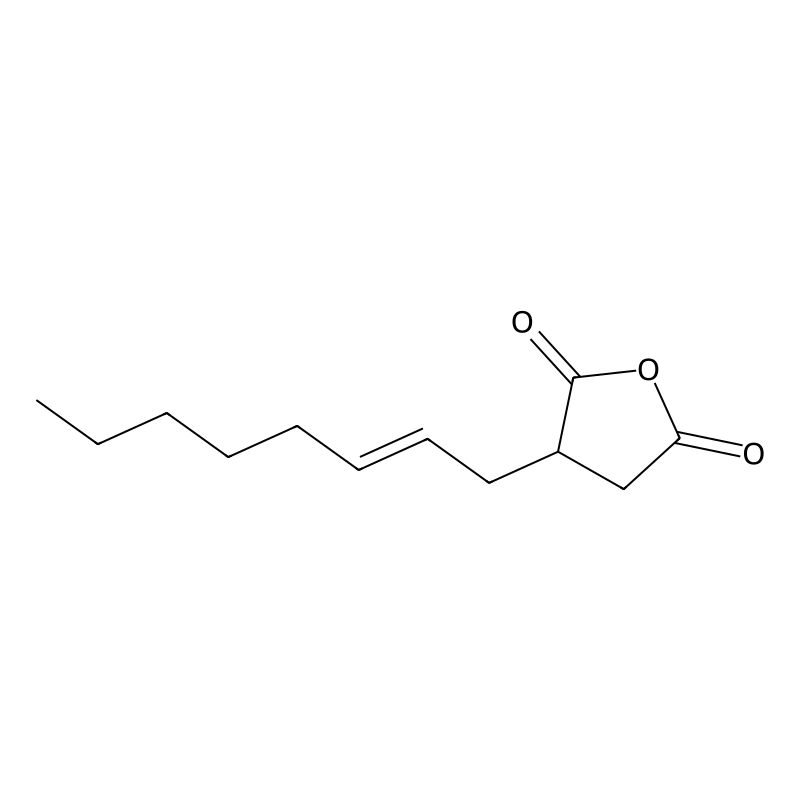

2-Octenylsuccinic Anhydride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Applications in Polymer Chemistry

Crosslinking agent

OSA is widely employed as a crosslinking agent in the synthesis of various polymers, particularly in the production of maleated polyethylene (PE-MA) and maleated polypropylene (PP-MA) []. These crosslinked polymers exhibit enhanced mechanical properties, improved heat resistance, and better adhesion characteristics compared to their non-maleated counterparts [].

Preparation of biocompatible polymers

Due to its biodegradability and low toxicity, OSA finds application in the development of biocompatible polymers for biomedical applications. It can be used to modify the surface properties of polymers, making them more suitable for cell attachment and proliferation [].

Applications in Drug Delivery

Drug carrier conjugation

OSA can be conjugated to various drugs to improve their solubility, stability, and targeted delivery. The hydrophobic octenyl group enhances drug solubility in lipophilic environments, while the dicarboxylic acid groups can be used to attach targeting moieties for specific delivery to cells or tissues [].

Pro-drug design

OSA can be utilized in the design of pro-drugs, which are inactive compounds that are converted to their active forms within the body. The anhydride linkage in OSA can be cleaved by enzymes or under specific physiological conditions, releasing the active drug molecule [].

2-Octenylsuccinic Anhydride is a chemical compound with the molecular formula C₁₂H₁₈O₃ and a molar mass of 210.27 g/mol. It is synthesized primarily through the alkylation of 1-octene with maleic anhydride under high temperature and pressure conditions. This compound features a carbon-carbon double bond and carboxylic acid functionalities, making it highly reactive in various

OSA poses several safety concerns:

- Skin and Eye Irritation: Contact with OSA can cause skin and eye irritation [].

- Respiratory Irritation: Inhalation of OSA vapors can irritate the respiratory tract [].

- Proper Handling: Due to these hazards, appropriate personal protective equipment (PPE) like gloves, goggles, and respirators are crucial when handling OSA [].

The chemical reactivity of 2-Octenylsuccinic Anhydride is significant due to its functional groups. Key reactions include:

- Esterification: The anhydride can react with alcohols to form esters, which are important in producing alkyd resins.

- Hydrolysis: In the presence of water, it can hydrolyze to yield succinic acid derivatives.

- Polymerization: The double bond allows for polymerization, leading to various polymeric materials.

- Modification of Polysaccharides: It can modify polysaccharides like starch through esterification, enhancing their properties for food applications .

Research indicates that 2-Octenylsuccinic Anhydride exhibits biological activity when used to modify proteins and polysaccharides. For example, it has been shown to enhance the emulsifying properties of bovine bone gelatin, improving its stability in food emulsions . The compound's modification effects include altering protein structures, which can lead to improved functional properties in food systems.

The synthesis of 2-Octenylsuccinic Anhydride typically involves the following steps:

- Starting Materials: 1-Octene and maleic anhydride are used as primary reactants.

- Reaction Conditions: The reaction is conducted at high temperatures (around 210 °C) and pressures, often utilizing boric acid as an inhibitor to reduce side reactions.

- Yield Optimization: Experimental conditions are optimized through various methods, including single factor experiments and orthogonal experiments to maximize yield and minimize by-products .

2-Octenylsuccinic Anhydride has diverse applications across several industries:

- Food Industry: Used for modifying starches to improve emulsifying properties in food products.

- Coatings and Adhesives: Acts as a reactive intermediate in the formulation of alkyd resins.

- Pharmaceuticals: Potentially useful in drug delivery systems due to its ability to modify polysaccharides .

Interaction studies have demonstrated that 2-Octenylsuccinic Anhydride can significantly alter the physicochemical properties of modified substances. For instance, when used in conjunction with surfactants, it enhances the stability of emulsions, which is crucial for food formulations. The interactions depend heavily on factors such as pH and concentration of the modifying agent .

Several compounds share structural or functional similarities with 2-Octenylsuccinic Anhydride. Here are some notable examples:

| Compound | Structure/Functionality | Uniqueness |

|---|---|---|

| Maleic Anhydride | Dicarboxylic anhydride; used in similar reactions | Simpler structure; lacks the alkene functionality |

| Octanoic Acid | Fatty acid; used in emulsification | Saturated; lacks anhydride functionality |

| Succinic Anhydride | Dicarboxylic anhydride; less reactive than octenyl | Does not contain a long carbon chain or double bond |

| Octenyl Succinic Acid | Similar structure but with a hydroxyl group | Contains hydroxyl; more hydrophilic |

2-Octenylsuccinic Anhydride stands out due to its unique combination of a long carbon chain and reactive anhydride functionality, allowing for versatile applications in modification processes that other similar compounds cannot achieve as effectively.

Industrial-scale synthesis of 2-octenylsuccinic anhydride follows established protocols for alkenylsuccinic anhydride production, utilizing the Alder-ene reaction mechanism between maleic anhydride and terminal or internal alkenes [24]. The primary synthetic approach involves the thermal reaction of 2-octene with maleic anhydride under controlled atmospheric conditions [25]. This process requires temperatures exceeding 200°C under nitrogen atmosphere for extended reaction periods of more than 3 hours [24].

The industrial production methodology employs a molar excess of the alkene substrate, typically ranging from 1.5 to 5.0 moles of olefin per mole of maleic anhydride to ensure effective addition reaction completion [25]. Modern industrial processes utilize temperature ranges between 165°C and 225°C for periods of 2 to 8 hours to achieve optimal conversion rates [25]. The reaction conditions are carefully controlled to minimize competing reactions such as oxidation, condensation, and alternating copolymerization, which reduce yield and adversely affect product quality [24].

Advanced industrial methodologies incorporate catalyst systems to enhance reaction efficiency and product selectivity [26]. Silica gel or silicate catalysts are employed at temperatures ranging from 150°C to 280°C, with preferred operating temperatures of 190°C to 230°C [26]. The catalyst loading typically involves activated silica gel or various silicate forms including water glass, potassium silicate, or calcium silicate powder [26].

Phase-Transfer Catalysis in Esterification Reactions

Phase-transfer catalysis represents a crucial advancement in anhydride synthesis methodologies, particularly for esterification reactions involving carboxylate substrates [1]. The mechanism involves mass transfer processes where anions of organic acids combine with catalyst cations to form active ion pairs, facilitating transfer from aqueous to organic phases [1]. This approach significantly enhances reaction rates and product yields compared to conventional methods [2].

Tetrabutylammonium bromide serves as an effective phase-transfer catalyst for esterification processes, demonstrating optimal performance at temperatures between 40°C and 80°C [1]. The catalyst concentration directly influences reaction kinetics, with rate constants increasing from 0.0013 to 0.0042 min⁻¹ as catalyst loading increases from 0.004 to 0.006 mol [1]. The activation energy for phase-transfer catalyzed esterification processes typically measures 15.88 kcal/mol, characteristic of chemical reaction-controlled systems [1].

Quaternary phosphonium salts demonstrate exceptional effectiveness in gas-liquid phase-transfer catalysis for carboxylate ester synthesis [5]. These catalysts facilitate reactions between solid carboxylate salts and gaseous alkyl halides under continuous-flow conditions, achieving high conversion rates with low carboxylate to halide molar ratios [5]. The process eliminates the need for organic or aqueous solvents while enabling transformation of large quantities of reagents with minimal solid bed volumes [5].

Optimization of Reaction Parameters (pH, Temperature, Catalyst Systems)

Temperature Optimization

Temperature optimization represents a critical factor in anhydride synthesis efficiency and product quality [8] [9]. Research demonstrates that moderate temperatures around 30°C provide optimal yields for certain anhydride formations, with further temperature increases leading to gradual yield decreases [9] [11]. For industrial applications, temperature ranges between 50°C and 250°C are typically employed, depending on the specific substrate and catalyst system [12].

| Parameter | Succinic Anhydride | Acetic Anhydride | Phthalic Anhydride | Alkenyl Succinic Anhydride |

|---|---|---|---|---|

| Temperature Range (°C) | 30-50 [9] | 50-250 [12] | 205-270 [23] | 150-280 [26] |

| Optimal Temperature (°C) | 30 [9] | 137-138 [20] | 220 [23] | 200-230 [26] |

| Reaction Time (hours) | 5 [9] | 1-3 [20] | 0.3-2 [23] | 8-16 [27] |

| Yield (%) | 94 [9] | 90+ [20] | 94+ [23] | 55-78 [27] |

Catalyst System Optimization

Catalyst selection and optimization significantly impact reaction efficiency and product selectivity [7] [11]. Zinc-based catalyst systems, including zinc chloride, zinc carbonate, zinc acetate, and zinc oxide, demonstrate exceptional catalytic activity for esterification reactions [7]. The most effective catalysts contain poorly coordinating anions such as perchlorate and triflate, or basic Brønsted anions including oxide, acetate, and carbonate [7].

Sulfated zirconia combined with polyethylene glycol phase-transfer catalysts achieves remarkable yields in anhydride synthesis [11]. Polyethylene glycol-800 demonstrates superior performance, achieving 95% yield in benzoic anhydride synthesis at 40°C within one hour [11]. The catalytic activity increases progressively with polyethylene glycol molecular weight, from 85% yield with polyethylene glycol-200 to 95% yield with polyethylene glycol-1000 [11].

pH and Reaction Environment Control

pH control plays a crucial role in anhydride synthesis optimization, particularly in aqueous-organic biphasic systems [1]. Water content significantly affects reaction kinetics, with excessive water concentrations reducing reaction rates by facilitating reverse hydrolysis reactions [1]. Optimal reaction conditions typically require careful water management to maintain equilibrium toward product formation [12].

The reaction environment must be maintained under inert atmosphere conditions, typically nitrogen, to prevent oxidative side reactions [24]. This is particularly critical for alkenylsuccinic anhydride synthesis where competing oxidation reactions can significantly reduce product yield and quality [24].

Purification and Isolation Techniques

Distillation Methods

Fractional distillation remains the primary purification method for anhydride compounds, providing adequate purification through efficient column systems [20]. Vacuum distillation techniques are employed for thermally sensitive anhydrides, operating at reduced pressures between 3 and 30 Torr at temperatures ranging from 205°C to 270°C [23]. This approach minimizes thermal decomposition while achieving high purity levels exceeding 97% [23].

Thin film distillation represents an advanced purification technique for high molecular weight anhydrides [23]. The process involves exposing molten crude anhydride to distillation conditions as a thin film under reduced pressure, with contact times less than 2 minutes to minimize decomposition [23]. This methodology enables industrial-scale purification of metric ton quantities per hour without yield impairment [23].

Specialized Purification Approaches

Flash column chromatography on silica gel provides rapid and general purification for sensitive anhydride compounds [18]. This technique effectively removes common impurities without requiring recrystallization, particularly beneficial for highly functional and low-melting anhydrides that are difficult to crystallize [18]. The method offers improved yields compared to traditional recrystallization approaches while requiring less processing time [18].

Azeotropic distillation with toluene offers an alternative purification route for specific anhydride types [20]. The azeotrope formation at 100.6°C facilitates separation of the anhydride from impurities, followed by toluene removal and final distillation of the purified anhydride [20]. This approach achieves high purity levels with specific conductivity measurements of 5×10⁻⁹ ohm⁻¹cm⁻¹ [20].

| Technique | Application | Temperature (°C) | Pressure | Purity Achieved (%) |

|---|---|---|---|---|

| Fractional Distillation [20] | General anhydride purification | 100-250 | Atmospheric | 95-99 |

| Vacuum Distillation [23] | Trimellitic anhydride | 205-270 | 3-30 Torr | 97+ |

| Flash Column Chromatography [18] | Amino acid anhydrides | Room temperature | Atmospheric | 95+ |

| Azeotropic Distillation [20] | Acetic anhydride | 100-138 | Atmospheric | 99+ |

| Thin Film Distillation [23] | High molecular weight anhydrides | 205-270 | 3-30 Torr | 97+ |

Crystallization and Solid-State Purification

Crystallization techniques provide effective purification for solid anhydride compounds, particularly when combined with appropriate solvent systems [17]. Acetamide-based anhydrides can be crystallized using mixtures of acetone, benzene, chloroform, dioxane, or methyl acetate [17]. The crystallization process typically operates at temperatures between 0°C and 50°C under atmospheric pressure conditions [17].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

General Manufacturing Information

Paper manufacturing

2,5-Furandione, dihydro-3-(2-octen-1-yl)-: ACTIVE